molecular formula C19H15N3O4 B4594759 1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4594759
M. Wt: 349.3 g/mol
InChI Key: FBYMZQFAPUIYMK-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[2,3-d]pyrimidinone core, and a methoxyphenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core and the subsequent attachment of the furan and methoxyphenyl groups. One common method involves the use of dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst, with microwave irradiation to expedite the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrido[2,3-d]pyrimidinone core can be reduced to form dihydropyrido[2,3-d]pyrimidinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrido[2,3-d]pyrimidinone core can produce dihydropyrido[2,3-d]pyrimidinone derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of a furan ring, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-15-7-3-2-6-13(15)14-8-9-20-17-16(14)18(23)21-19(24)22(17)11-12-5-4-10-26-12/h2-10H,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYMZQFAPUIYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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